molecular formula C₈H₅D₃O₃ B043290 3-Hydroxy-2-methoxybenzaldehyde CAS No. 66495-88-3

3-Hydroxy-2-methoxybenzaldehyde

Cat. No. B043290
CAS RN: 66495-88-3
M. Wt: 152.15 g/mol
InChI Key: GRIWJVSWLJHHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Hydroxy-2-methoxybenzaldehyde and related compounds often involves reactions that include the cleavage of the aldehyde C-H bond, utilizing rhodium-based catalyst systems or through the formation of Schiff bases. For instance, 2-Hydroxybenzaldehydes can react smoothly with alkynes, alkenes, or allenes, facilitated by a rhodium catalyst, to produce 2-alkenoylphenols (Kokubo et al., 1999). Furthermore, synthesis routes have been explored that incorporate S-ethylisothiosemicarbazone derivatives, which are characterized by spectroscopy, density functional theory (DFT), and crystal structure investigations, highlighting the versatility in synthesizing these compounds (Takjoo et al., 2013).

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-2-methoxybenzaldehyde derivatives has been extensively studied through techniques like X-ray crystallography, FT-IR, UV-Vis, and NMR spectroscopy. These studies reveal the compound's crystal structure and provide insights into its molecular geometry, electron distribution, and intramolecular interactions. For instance, the crystal structure and spectroscopic analysis of various derivatives have been conducted to understand their bonding features and geometry optimization (Binil et al., 2013).

Chemical Reactions and Properties

The compound's reactivity and participation in chemical reactions are influenced by its functional groups. Research has shown that 3-Hydroxy-2-methoxybenzaldehyde can undergo various reactions, including self-organization in enzymatic polymerization, highlighting its potential for creating spatially periodic structures (Karmanov & Monakov, 1994). Additionally, its reactivity with hexachlorocyclotriphosphazene to form specific compounds has been documented, showing its versatility in chemical synthesis (Özay et al., 2013).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding how 3-Hydroxy-2-methoxybenzaldehyde behaves in different environments. Studies on its crystallization and thermal properties have provided insights into its stability and potential applications in materials science, such as in the development of nonlinear optical materials (Binil et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for forming complexes, and behavior under various chemical conditions, are essential for its applications in synthetic chemistry and materials science. For instance, the formation of complexes with metals like Ni(II) and Mo(VI) has been explored, revealing the compound's ability to act as a ligand and participate in coordination chemistry (Takjoo et al., 2013).

Scientific Research Applications

  • Food and Cosmetic Industries

    • Methoxybenzaldehydes, including 3-Hydroxy-2-methoxybenzaldehyde, are found in plants and exhibit a refreshing fragrance . They can be used as flavoring ingredients in food and cosmetics .
    • The outcomes of these applications are primarily the imparting of flavor and fragrance to food and cosmetic products .
  • Pharmaceutical Industry

    • Methoxybenzaldehydes also exhibit significant medicinal properties . They have prospects in the pharmaceutical industry .
    • The outcomes of these applications are primarily the development of medicinal products .
  • Synthesis of New Ligands

    • 2-Hydroxy-3-methoxybenzaldehyde, a compound similar to 3-Hydroxy-2-methoxybenzaldehyde, has been used in the synthesis of new ligands for Fe (III) and Al (III) .
    • The outcomes of these applications are primarily the development of new ligands for Fe (III) and Al (III) .
  • Synthesis of Pharmaceuticals

    • Compounds similar to 3-Hydroxy-2-methoxybenzaldehyde, such as ortho-Vanillin (2-hydroxy-3-methoxybenzaldehyde), are used as synthetic precursors for pharmaceuticals .
    • The outcomes of these applications are primarily the development of pharmaceutical products .
  • Study of Mutagenesis

    • Ortho-Vanillin is used in the study of mutagenesis .
    • The outcomes of these applications are primarily the understanding of mutagenesis .
  • Food Additive

    • Ortho-Vanillin is present in a variety of food products .
    • The outcomes of these applications are primarily the imparting of flavor to food products .
  • Chemical Synthesis

    • 3-Hydroxy-2-methylbenzaldehyde, a compound similar to 3-Hydroxy-2-methoxybenzaldehyde, is used in chemical synthesis .
    • The outcomes of these applications are primarily the development of new chemical compounds .
  • Essential Oils

    • Ortho-Vanillin (2-hydroxy-3-methoxybenzaldehyde) is an organic solid present in the extracts and essential oils of many plants .
    • The outcomes of these applications are primarily the extraction of essential oils from plants .
  • Dye for Hides

    • Ortho-Vanillin was used as a dye for hides .
    • The outcomes of these applications are primarily the dyeing of hides .

Safety And Hazards

3-Hydroxy-2-methoxybenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system6.


Future Directions

3-Hydroxy-2-methoxybenzaldehyde has potential applications in the development of new antibacterial drugs against MRSA due to its antibacterial and antibiofilm activities4. It can also serve as a chemosensitizing agent to enhance the efficacy of conventional antifungal agents5.


Please note that this information is based on the available resources and may not be fully comprehensive. Further research and studies are needed to fully understand the properties and potential applications of 3-Hydroxy-2-methoxybenzaldehyde.


properties

IUPAC Name

3-hydroxy-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-8-6(5-9)3-2-4-7(8)10/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIWJVSWLJHHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473025
Record name 3-hydroxy-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-methoxybenzaldehyde

CAS RN

66495-88-3
Record name 3-hydroxy-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-2-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,3-Dihydroxybenzaldehyde (1.00 g, 7.24 mmol), potassium carbonate (1.00 g, 7.24 mmol) and iodomethane (0.59 ml, 1.34 g, 9.4 mmol) in dry DMF (10 ml) were stirred at ambient temperature for 19 h. The reaction mixture was cooled, poured into water and extracted with ethyl acetate. The ethyl acetate layer was extracted with 1N aqueous sodium hydroxide (3×). The basic extracts were combined and acidified by addition of 3N hydrochloric acid, then extracted with ethyl acetate. The ethyl acetate layer was washed with water (4×), brine and dried over MgSO4. After filtration, the solvent was removed in vacuo to yield 3-hydroxy-2-methoxy-benzaldehyde (0.68 g, 62%) as a yellowish-tan solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.59 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2,3-dihydroxybenzaldehyde (20.0 g) in dimethylsulfoxide (80 ml) was added sodium hydride (5.79 g), and the mixture was stirred at room temperature for 1 hr. Methyl iodide (9.0 ml) was added, and the mixture was further stirred at room temperature for 20 hrs. The obtained reaction mixture was partitioned between ethyl acetate (1000 ml) and water (500 ml). The aqueous layer was further extracted with ethyl acetate (1000 ml). The organic layers were combined, washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel chromatography and crystallized from diisopropyl ether and hexane to give 3-hydroxy-2-methoxybenzaldehyde (11.5 g) as pale-brown crystals.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5.79 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-2-methoxybenzaldehyde
Reactant of Route 2
3-Hydroxy-2-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Hydroxy-2-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Hydroxy-2-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Hydroxy-2-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Hydroxy-2-methoxybenzaldehyde

Citations

For This Compound
46
Citations
T Nakanishi, M Suzuki - Journal of natural products, 1998 - ACS Publications
… 3 was then selectively methylated to 3-hydroxy-2-methoxybenzaldehyde (4). Subsequent bromination 6 and benzylation led to 3-(benzyloxy)-6-bromo-2-methoxybenzaldehyde (6). The …
Number of citations: 131 pubs.acs.org
SP Verevkin, ME Konnova, VN Emeĺyanenko… - The Journal of Chemical …, 2021 - Elsevier
Vanillin and its isomers are a promising biobased building blocks for monomer synthesis. Extensive experimental thermochemical studies of these compounds have been carried out, …
Number of citations: 14 www.sciencedirect.com
MG Banwell, BL Flynn, SG Stewart - The Journal of Organic …, 1998 - ACS Publications
… 5: 3 mixture of 2, 3-dihydroxybenzaldehyde and 3-hydroxy-2-methoxybenzaldehyde (21) was obtained (76% combined yield at 72% conversion). Interestingly, AlCl3 also has some …
Number of citations: 96 pubs.acs.org
S Kato, T Morie, N Yoshida - Chemical and pharmaceutical bulletin, 1996 - jstage.jst.go.jp
… Aimi et al." have reported that nitration of 3-hydroxy-2-methoxybenzaldehyde using concentrated HNO, in toluene at – 78 C to –20C gave 4-nitro- and 6-nitro-3-hydroxy-2-…
Number of citations: 12 www.jstage.jst.go.jp
JL Seidel, WW Epstein, DW Davidson - Journal of Chemical Ecology, 1990 - Springer
… , UA = unknown aromatic with m/z of 152, PE = 1-(2-hydroxy-4-methylphenyl)ethanone, 2H5MB = 2-hydroxy-5-methoxybenzaldehyde, 3H2MB = 3-hydroxy-2-methoxybenzaldehyde. bT …
Number of citations: 76 idp.springer.com
WS Seese - 1965 - search.proquest.com
… (21,22), 2-hydroxy-5-nethoxybenza1- ' 'dehyde (23,24), 2-hydroxy-6-methoxybenzaldehyde (25,26), and 5-hydroxy-3methoxybenzaldehyde (27); 3-hydroxy-2-methoxybenzaldehyde …
Number of citations: 0 search.proquest.com
PP Kumari, P Shetty, SA Rao - 2016 - nopr.niscpr.res.in
Inhibition effect of (2E)-2-(3-hydroxy-2-methoxybenzylidene) hydrazinecarbothioamide (HMBHC) on the corrosion of mild steel in 0.5 M HCl solution has been investigated using …
Number of citations: 6 nopr.niscpr.res.in
M Schranz, K Lorber, K Klos, J Kerschbaumer… - Food chemistry, 2017 - Elsevier
… After filtration and concentration, 3-hydroxy-2-methoxybenzaldehyde was obtained as a … 3-Hydroxy 2-methoxybenzaldehyde (918 mg, 6 mmol) in THF (25 mL) was added via a cannula …
Number of citations: 29 www.sciencedirect.com
K Yu, ZN Yang, CH Liu, SQ Wu, X Hong… - Angewandte Chemie …, 2019 - Wiley Online Library
… The 1,2-addition of Grignard reagent 14, prepared in four steps from commercially available 3-hydroxy-2-methoxybenzaldehyde (for details, see the Supporting Information), 16 to 3-…
Number of citations: 49 onlinelibrary.wiley.com
T Harayama, T Sato, A Hori, H Abe, Y Takeuchi - Synthesis, 2004 - thieme-connect.com
… Compound 11 was prepared by the acetylation of N-benzylnaphthylamine 10, which was synthesized from 6-bromo-3-hydroxy-2-methoxybenzaldehyde [9] via etherification with …
Number of citations: 26 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.